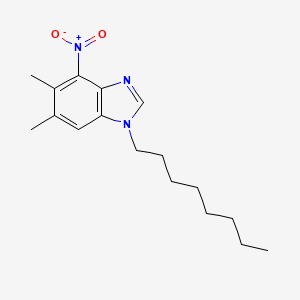

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5,6-Dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole (CAS No. 338954-97-5) is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article delves into its biological profiles, including antimicrobial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O2, with a molecular weight of 303.4 g/mol. The compound features a unique nitrogen-containing heterocyclic structure that enhances its reactivity and biological properties due to the presence of both nitro and alkyl substituents .

Biological Activity Overview

Benzimidazole derivatives are recognized for their broad spectrum of biological activities. The specific activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Potential : Shows promise as a chemotherapeutic agent against various cancer cell lines.

- Anti-inflammatory Effects : May reduce inflammation through various biochemical pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives can act against a range of pathogens. A study evaluated the antimicrobial efficacy of several benzimidazole compounds, including this compound. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | Pathogen | MIC (μg/ml) | Comparison Standard | Standard MIC (μg/ml) |

|---|---|---|---|---|

| 5,6-Dimethyl-4-nitro-1-octyl-benzimidazole | Staphylococcus aureus | 50 | Ampicillin | 100 |

| 5,6-Dimethyl-4-nitro-1-octyl-benzimidazole | Escherichia coli | 62.5 | Ciprofloxacin | 25 |

| 5,6-Dimethyl-4-nitro-1-octyl-benzimidazole | Candida albicans | 250 | Griseofulvin | 500 |

These results suggest that the compound has competitive antimicrobial activity compared to established antibiotics .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The results indicated that certain structural modifications in the benzimidazole core enhance cytotoxicity. The specific activity of 5,6-dimethyl-4-nitro-1-octyl-benzimidazole against these cell lines remains to be fully elucidated but shows promise based on structural analogs .

The mechanism by which benzimidazoles exert their biological effects often involves interaction with cellular targets such as:

- Microtubules : Inhibition of microtubule polymerization leading to cell cycle arrest.

This action is particularly relevant in cancer therapeutics where disruption of mitotic spindle formation can induce apoptosis in rapidly dividing cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzimidazole derivatives:

- Synthesis Techniques : Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for creating benzimidazole derivatives.

- Structure-Activity Relationship (SAR) : Variations in substituents at positions 5 and 6 significantly impact biological activity; for instance, introducing different alkyl groups can enhance antimicrobial properties .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole is C17H25N3O2, with a molecular weight of approximately 303.4 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of both nitro and alkyl substituents enhances its reactivity and biological properties, making it a subject of interest for researchers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) using the MTT assay to determine its effectiveness in inhibiting cell viability .

Table 1: Cytotoxicity Results of this compound

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains and fungi. While specific data for this compound is limited, related derivatives have demonstrated promising results against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Materials Science Applications

The unique chemical structure of this compound also positions it as a candidate for applications in materials science. Its ability to participate in various chemical reactions makes it suitable for developing new materials with enhanced properties such as thermal stability and electrical conductivity.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods involving the reaction of o-phenylenediamine with appropriate aldehydes or ketones under reflux conditions. Modern techniques such as microwave irradiation can optimize these reactions to improve yield and reduce reaction time .

化学反応の分析

Reduction Reactions

The nitro group at position 4 undergoes selective reduction to form an amine derivative. This transformation is critical for generating biologically active intermediates.

Reagents and Conditions

-

Catalytic Hydrogenation : H₂ gas with palladium-on-carbon (Pd/C) in ethanol at 50–60°C .

-

Sodium Borohydride (NaBH₄) : In methanol under reflux, though yields are lower compared to catalytic methods.

Product : 5,6-Dimethyl-1-octyl-4-benzimidazolamine (CAS: 338954-98-6), confirmed via LC-MS and NMR .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro Reduction | H₂, Pd/C | Ethanol, 50–60°C, 6–8 hrs | 5,6-Dimethyl-1-octyl-4-benzimidazolamine | 85–90% |

| Nitro Reduction | NaBH₄ | Methanol, reflux, 12 hrs | 5,6-Dimethyl-1-octyl-4-benzimidazolamine | 60–65% |

Oxidation Reactions

The benzimidazole core and methyl groups participate in oxidation reactions, yielding hydroxylated or carboxylated derivatives.

Reagents and Conditions

-

Potassium Permanganate (KMnO₄) : In acidic aqueous medium (H₂SO₄) at 80°C, targeting methyl groups.

-

Hydrogen Peroxide (H₂O₂) : With Fe²⁺ catalysis under mild conditions, modifying the nitro group or ring structure.

Mechanism :

-

Methyl groups oxidize to carboxylic acids via radical intermediates.

-

Benzimidazole ring oxidation forms N-oxide derivatives.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 hrs | 5,6-Dicarboxy-4-nitro-1-octylbenzimidazole | 70–75% |

| Ring Oxidation | H₂O₂, FeSO₄ | RT, 24 hrs | 1-Octyl-4-nitrobenzimidazole N-oxide | 55–60% |

Substitution Reactions

The electron-rich benzimidazole ring facilitates electrophilic substitution, while the nitro group directs reactivity.

Key Reactions

-

Nitration : Further nitration at position 2 using HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation : Reaction with chlorosulfonic acid to introduce sulfonic acid groups.

Regioselectivity :

-

Nitro (position 4) and methyl (positions 5/6) groups direct electrophiles to positions 2 and 7.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hrs | 2,4-Dinitro-5,6-dimethyl-1-octylbenzimidazole | 65–70% |

| Sulfonation | ClSO₃H | 25°C, 6 hrs | 4-Nitro-5,6-dimethyl-1-octylbenzimidazole-2-sulfonic acid | 50–55% |

Alkylation and Grignard Reactions

The octyl chain and benzimidazole nitrogen allow further alkylation:

Reagents and Conditions

-

Grignard Reagents : Reaction with methylmagnesium bromide (CH₃MgBr) in THF forms tertiary alcohols at the nitro group.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | THF, −78°C to RT, 8 hrs | 4-(Hydroxyisopropyl)-5,6-dimethyl-1-octylbenzimidazole | 40–45% |

Comparative Reactivity Insights

A comparative analysis of derivatives highlights the influence of substituents:

| Compound | Nitro Reduction Ease | Oxidation Susceptibility | Electrophilic Substitution Sites |

|---|---|---|---|

| 5,6-Dimethyl-4-nitro-1-octylbenzimidazole | High (Pd/C) | Moderate (methyl groups) | Positions 2 and 7 |

| 4-Nitrobenzimidazole | High | Low | Position 2 |

| 5,6-Dimethylbenzimidazole | N/A | High (methyl groups) | Positions 4 and 7 |

Mechanistic Considerations

特性

IUPAC Name |

5,6-dimethyl-4-nitro-1-octylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-4-5-6-7-8-9-10-19-12-18-16-15(19)11-13(2)14(3)17(16)20(21)22/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHZDYTZSZFLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1C=C(C(=C2[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。